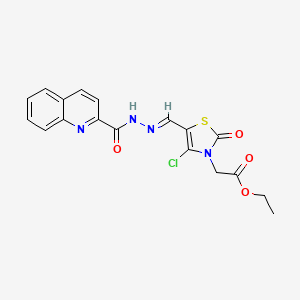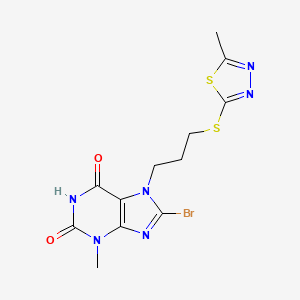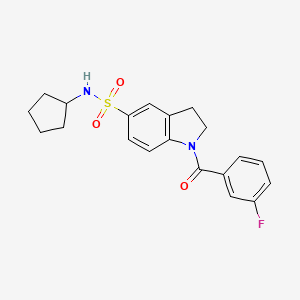
N-cyclopentyl-1-(3-fluorobenzoyl)indoline-5-sulfonamide
Übersicht
Beschreibung
“N-cyclopentyl-1-(3-fluorobenzoyl)indoline-5-sulfonamide” is a type of indoline-5-sulfonamide . Indoline-5-sulfonamides are known to inhibit the activity of carbonic anhydrase (CA) isoforms CA IX and CA XII, which are overexpressed in the extracellular tumor environment . These compounds are effective inhibitors of most families of CAs .
Synthesis Analysis
Indoline-5-sulfonamide analogs were designed and synthesized using a method called scaffold-hopping . The 1-acylated indoline-5-sulfonamides demonstrated inhibitory activity against tumor-associated CA IX and XII . The synthesis of indole derivatives, including sulfonamide-based indole analogs, has been reviewed extensively .Wirkmechanismus
Target of Action
The primary targets of N-cyclopentyl-1-(3-fluorobenzoyl)indoline-5-sulfonamide are the carbonic anhydrase (CA, EC 4.2.1.1) isoforms CA IX and CA XII . These enzymes play a crucial role in maintaining pH balance within cells and are often overexpressed in cancer cells .
Mode of Action
This compound acts as an inhibitor of CA IX and CA XII . It binds to these enzymes, reducing their activity and thereby disrupting the pH regulation within the cell . This disruption can lead to a buildup of protons and acidosis in the extracellular tumor environment .
Biochemical Pathways
The inhibition of CA IX and CA XII affects the biochemical pathways related to pH regulation and cellular metabolism . By disrupting these pathways, the compound can induce a state of acidosis in the tumor environment, which can inhibit tumor growth and proliferation .
Pharmacokinetics
Its inhibitory activity against ca ix and ca xii suggests that it may have good bioavailability and be able to effectively reach its targets within the body .
Result of Action
The result of the compound’s action is a suppression of tumor growth. In particular, it has been shown to exhibit hypoxic selectivity, suppressing the growth of MCF7 cells . It also causes partial inhibition of hypoxia-induced CA IX expression in A431 skin cancer cells .
Action Environment
The action of this compound is influenced by the hypoxic conditions often found in tumor environments . Hypoxia can lead to the overexpression of CA IX and CA XII, making them more susceptible to inhibition by the compound . Furthermore, the compound has been shown to reverse chemoresistance to doxorubicin in cells with overexpression of P-glycoprotein , suggesting that it may be effective in overcoming drug resistance in certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclopentyl-1-(3-fluorobenzoyl)indoline-5-sulfonamide is its potent anti-inflammatory and anti-cancer activities. This compound has also been found to have a good safety profile in animal models. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for the research of N-cyclopentyl-1-(3-fluorobenzoyl)indoline-5-sulfonamide. One direction is to further investigate its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurodegenerative diseases. Another direction is to optimize its pharmacological properties, such as solubility and bioavailability. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects of this compound. Finally, the development of novel analogs of this compound with improved pharmacological properties could also be a promising area of research.
Conclusion:
In conclusion, this compound is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. Its potent anti-inflammatory, anti-cancer, and anti-angiogenic activities make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential side effects. The development of novel analogs of this compound with improved pharmacological properties could also be a promising area of research.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-1-(3-fluorobenzoyl)indoline-5-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-angiogenic activities. This compound has also been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Additionally, this compound has been found to have a neuroprotective effect in animal models of Parkinson's disease.
Eigenschaften
IUPAC Name |
N-cyclopentyl-1-(3-fluorobenzoyl)-2,3-dihydroindole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3S/c21-16-5-3-4-15(12-16)20(24)23-11-10-14-13-18(8-9-19(14)23)27(25,26)22-17-6-1-2-7-17/h3-5,8-9,12-13,17,22H,1-2,6-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQNGEQEMLCQIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



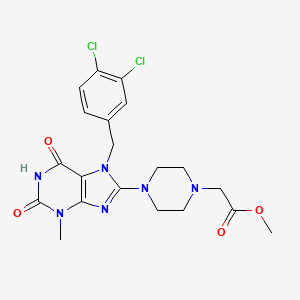
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B3410709.png)
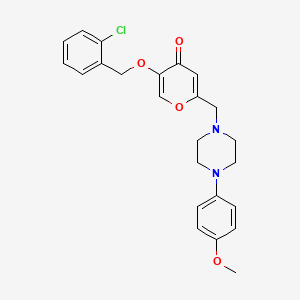
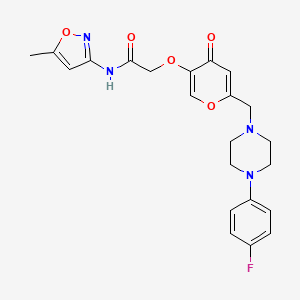
![methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B3410729.png)
![8-(4-Chlorobenzenesulfonyl)-4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3410747.png)
![8-(4-Fluoro-3-methylbenzenesulfonyl)-4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3410748.png)
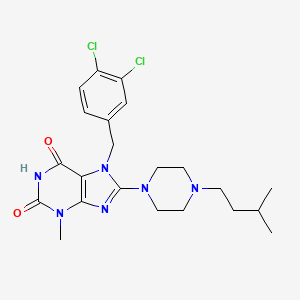
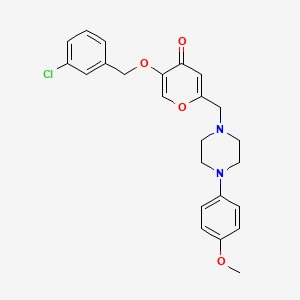
![5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one](/img/structure/B3410773.png)
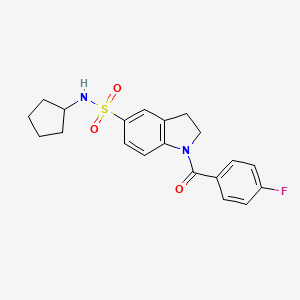
![(E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-cyano-N-(4-methoxyphenyl)acrylamide](/img/structure/B3410780.png)
